N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide
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Overview
Description
N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide is a chemical compound with the molecular formula C15H24N2O2S It is a benzamide derivative that contains a cyclohexyl group and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and reusable catalysts, such as diatomite earth@IL/ZrCl4, can be scaled up for industrial applications, ensuring high efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-Cycloheptyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide is unique due to its specific structural features, such as the cyclohexyl group and the dimethylsulfamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90234-18-7 |
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Molecular Formula |
C15H23N3O3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(dimethylsulfamoylamino)benzamide |
InChI |
InChI=1S/C15H23N3O3S/c1-18(2)22(20,21)17-14-10-6-7-12(11-14)15(19)16-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9H2,1-2H3,(H,16,19) |
InChI Key |
SWJRCQGKTRDEDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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